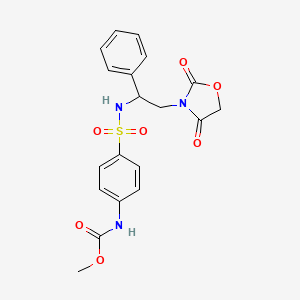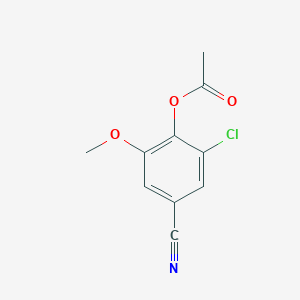
2-Chloro-4-cyano-6-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-cyano-6-methoxyphenyl acetate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-cyano-6-methoxyphenyl acetate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-4-cyano-6-methoxyphenyl acetate is a solid at room temperature. It has a predicted melting point of 101.12°C and a predicted boiling point of approximately 297.2°C at 760 mmHg. The predicted density is approximately 1.3 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : This compound has been utilized in various chemical synthesis processes. For instance, it is involved in the preparation of certain chloroacetamide herbicides, which are used in agricultural production. These herbicides include acetochlor, alachlor, butachlor, and metolachlor, and are known for their involvement in complex metabolic activation pathways leading to DNA-reactive products (Coleman et al., 2000). Additionally, 2-Chloro-4-cyano-6-methoxyphenyl acetate plays a role in the synthesis of novel compounds such as cyanopyridine and cyanopyrans, which show antimicrobial activity, including against Mycobacterium tuberculosis (Vyas et al., 2009).
Metabolism Studies : Research has shown that liver microsomes from both humans and rats can metabolize related chloroacetamide herbicides, revealing important aspects of their bioactivation and degradation pathways (Coleman et al., 2000).
Catalysis and Organic Reactions
Catalytic Applications : The compound has been involved in research exploring its role in catalytic processes. For example, disulfonic acid imidazolium chloroaluminate has been used as a catalyst for synthesizing related compounds, demonstrating the potential for green and efficient synthetic methodologies (Moosavi-Zare et al., 2013).
Photochemical Approaches : Studies on the photochemical behavior of related esters, including p-methoxyphenyl and p-methylphenyl esters, have provided insights into the synthesis of chromones, a class of compounds with various biological activities (Álvaro et al., 1987).
Environmental and Biological Impacts
Herbicide Reception and Activity : The reception and activity of chloroacetamide herbicides, including those synthesized from similar compounds, have been studied in agricultural contexts. This research helps understand how these herbicides interact with the environment and affect crop growth (Banks & Robinson, 1986).
Biological Activity : The antimicrobial activities of compounds synthesized from similar structures, like cyanopyridine and cyanopyrans, highlight the potential biomedical applications of these chemicals (Vyas et al., 2009).
properties
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKRSOMNQYVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyano-6-methoxyphenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)
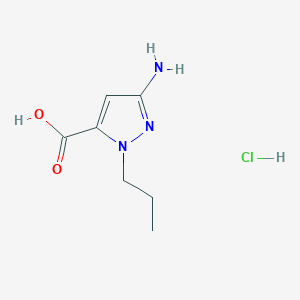
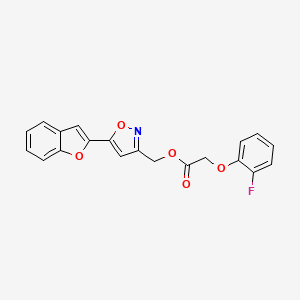
![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)
![6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2462462.png)
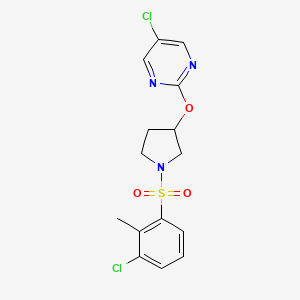
![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)
![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)


![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)
